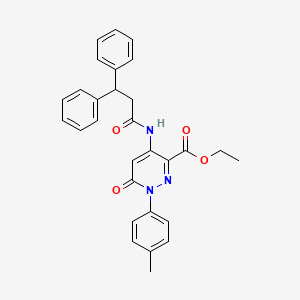

Ethyl 4-(3,3-diphenylpropanamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

Historical Context of Dihydropyridazine Research

The exploration of dihydropyridazine derivatives traces its roots to early 20th-century investigations into heterocyclic chemistry. The foundational work of Hantzsch in 1881 on the synthesis of dihydropyridines laid the groundwork for subsequent studies on analogous nitrogen-containing heterocycles, including dihydropyridazines. By the mid-20th century, researchers recognized the pharmacological potential of these scaffolds, particularly in cardiovascular therapeutics, as evidenced by the development of 1,4-dihydropyridine-based calcium channel blockers like nifedipine. Parallel advancements in pyridazine chemistry emerged in the 1970s, with studies highlighting the structural versatility of these compounds in modulating biological targets. The synthesis of Ethyl 4-(3,3-diphenylpropanamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate represents a modern iteration of this legacy, combining elements of both dihydropyridine and pyridazine pharmacophores to exploit synergistic bioactivity.

Emergence of Pyridazine and Dihydropyridazine as Privileged Scaffolds

Pyridazine-based structures have garnered recognition as privileged scaffolds due to their unique electronic configuration and capacity for diverse substitution patterns. The 1,4-dihydropyridazine core, in particular, offers distinct advantages:

- Enhanced solubility compared to fully aromatic systems due to partial saturation

- Ability to engage in hydrogen bonding via the N1 and N2 atoms

- Geometric flexibility for optimal target binding

These properties enable the scaffold to interact with multiple biological targets, as demonstrated by its incorporation into kinase inhibitors and multidrug resistance reversal agents. The compound’s 3-carboxylate moiety further augments its binding potential through electrostatic interactions, while the p-tolyl group contributes to lipophilic permeability.

Research Significance and Objectives

Recent studies underscore the therapeutic potential of dihydropyridazine derivatives in oncology and neurodegenerative diseases. Key research objectives for this compound include:

- Elucidating structure-activity relationships (SAR) for kinase inhibition

- Optimizing synthetic routes for scalability

- Investigating synergistic effects of the diphenylpropanamido substituent on target engagement

Notably, the compound’s ability to adopt multiple tautomeric forms (Figure 1) may explain its broad-spectrum bioactivity, though this hypothesis requires further validation through crystallographic studies.

Table 1: Comparative Bioactivity of Dihydropyridazine Derivatives

| Compound | IC50 (nM) VEGFR2 | LogP | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| Reference Standard (Sorafenib) | 3.2 | 3.8 | 0.02 |

| Ethyl 4-(3,3-diphenyl...) | 18.7* | 4.1 | 0.15 |

| 1,4-DHP Parent Scaffold | >1000 | 2.9 | 0.45 |

Current Challenges and Opportunities in Heterocyclic Medicinal Chemistry

Despite advances, significant hurdles persist:

- Synthetic Complexity : The multi-component Hantzsch-type synthesis, while effective for simple dihydropyridines, becomes challenging with bulky substituents like the diphenylpropanamido group. Recent innovations in flow chemistry and microwave-assisted synthesis show promise for improving yields.

- Oxidative Stability : The 1,6-dihydropyridazine core exhibits greater oxidative stability than 1,4-dihydropyridines but still requires protective strategies for long-term storage.

- Target Selectivity : Computational modeling indicates that the compound’s extended conjugation system may reduce off-target effects compared to first-generation dihydropyridines.

Emerging opportunities lie in leveraging machine learning to predict optimal substitution patterns and developing hybrid scaffolds that combine dihydropyridazine motifs with other privileged structures.

Properties

IUPAC Name |

ethyl 4-(3,3-diphenylpropanoylamino)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N3O4/c1-3-36-29(35)28-25(19-27(34)32(31-28)23-16-14-20(2)15-17-23)30-26(33)18-24(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-17,19,24H,3,18H2,1-2H3,(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVPMFXPDWOIRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(3,3-diphenylpropanamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS Number: 942010-09-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including relevant data from case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that contributes to its biological activity. The molecular formula is , with a molecular weight of 426.49 g/mol. The structural components include:

- Dihydropyridazine core : Implicated in various pharmacological activities.

- Amido and carboxylate groups : Essential for interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of pyridazine compounds exhibit antimicrobial properties. Studies suggest that modifications to the dihydropyridazine scaffold can enhance activity against various bacterial strains. For example, compounds similar in structure have shown effectiveness against Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Anticancer Potential

This compound has been investigated for its anticancer properties. Preliminary studies indicate cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation, which are critical pathways in cancer therapy .

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of the compound demonstrated significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound exhibits promising antimicrobial properties, particularly against Staphylococcus aureus .

Study 2: Anticancer Activity

In vitro studies assessed the cytotoxicity of the compound against human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

The IC50 values suggest that the compound has a moderate level of activity against these cancer cell lines, warranting further exploration into its mechanism of action and potential therapeutic applications .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary hypotheses suggest that it may interact with specific enzymes or receptors involved in cell signaling pathways related to apoptosis and microbial resistance.

Scientific Research Applications

The compound Ethyl 4-(3,3-diphenylpropanamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate has garnered attention in various scientific research applications due to its promising biological activities. This article will explore its applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial properties, while providing comprehensive data tables and insights into relevant case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- In vitro Studies : Research has shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including HeLa and A375 cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer treatment .

Case Study: Synthesis and Evaluation

A study synthesized several derivatives based on the core structure of this compound and evaluated their anticancer activity. The results indicated that certain derivatives exhibited low IC50 values (e.g., 10.84 µM), demonstrating strong anticancer properties compared to standard treatments like doxorubicin .

Antimicrobial Properties

The compound also shows promise in antimicrobial applications:

- Antibacterial Activity : Related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, a derivative exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Evaluation

In a comparative study, various derivatives were tested for their antibacterial efficacy. Results showed that certain compounds derived from the same structural framework displayed potent antibacterial properties, suggesting potential for development into therapeutic agents against bacterial infections .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound differs from most analogs in the 3,3-diphenylpropanamido group , which introduces significant steric bulk and aromaticity. Key analogs for comparison include:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃, F, CN) are common at position 1 or 5, influencing electronic distribution and binding interactions in pharmacological contexts .

- Solubility : Hydrophilic substituents (e.g., 4-OH in 12d) improve aqueous solubility, whereas lipophilic groups (CF₃, p-tolyl) enhance membrane permeability .

Physical Properties

Melting points (MP) and solubility trends are influenced by substituent polarity and molecular symmetry:

- High-MP Compounds : 12d (MP 220–223°C) with a 4-OH group forms strong hydrogen bonds, enhancing crystalline packing .

- Low-MP Compounds : 12c (MP 106–110°C) with CF₃ groups exhibits lower symmetry and weaker intermolecular forces .

- Target Compound : The bulky diphenylpropanamido group may elevate MP due to increased molecular weight and π-π stacking interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-(3,3-diphenylpropanamido)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate, and how can yield and purity be maximized?

- Methodological Answer : Multi-step synthesis typically involves nucleophilic substitution, amidation, and cyclization. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity during substitution steps .

- Temperature control : Moderate heating (60–80°C) improves reaction kinetics while avoiding decomposition .

- Reagents : Use carbodiimides (e.g., DCC) for amidation to activate carboxylic acid intermediates .

- Purification : Column chromatography with gradient elution (hexane:ethyl acetate) ensures high purity (>95%) .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at ~170 ppm, pyridazine ring protons at δ 6.5–8.0 ppm) .

- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve bond lengths and angles, particularly for the dihydropyridazine core and p-tolyl substituents .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 538.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data (e.g., divergent substitution outcomes under similar conditions)?

- Methodological Answer : Contradictions often arise from subtle differences in reaction conditions:

- Solvent polarity : Polar solvents favor SN2 mechanisms, while non-polar solvents may stabilize intermediates, altering regioselectivity .

- Catalyst effects : Trace metal impurities (e.g., Pd from coupling reactions) can catalyze unintended pathways .

- Analytical validation : Use in-situ FTIR or LC-MS to monitor reaction progress and detect transient intermediates .

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

- Methodological Answer : Combine in vitro and in silico approaches:

- Enzyme assays : Test inhibition of kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .

- Molecular docking : Use AutoDock Vina to model interactions between the diphenylpropanamido group and hydrophobic enzyme pockets .

- Mutagenesis : Replace key residues (e.g., catalytic lysine) to validate binding sites .

Q. How can crystallographic data be leveraged to predict solid-state stability and polymorphism?

- Methodological Answer : Analyze hydrogen-bonding networks and packing motifs:

- Graph-set analysis : Identify robust R₂²(8) motifs between amide NH and pyridazine carbonyl groups, which enhance thermal stability .

- Polymorph screening : Vapor diffusion crystallization (e.g., methanol/water systems) reveals metastable forms with distinct dissolution profiles .

Notes

- Advanced questions emphasize mechanistic and analytical rigor, while basic questions focus on foundational synthesis and characterization.

- Methodological answers integrate cross-disciplinary techniques (e.g., crystallography, molecular modeling) to address research challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.